molecular formula C21H23ClN6O5 B565695 N-Boc-N-desmethyl Zopiclone-d8 CAS No. 1246820-47-2

N-Boc-N-desmethyl Zopiclone-d8

Cat. No. B565695
M. Wt: 482.951
InChI Key: WCXISODDJDGVCJ-JNJBWJDISA-N
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Description

“N-Boc-N-desmethyl Zopiclone-d8” is a stable isotope of Zopiclone, produced with high precision and isotopic labeling . It is used in pharmaceutical research and is related to a range of inhibitors, modulators, and agonists .


Synthesis Analysis

The synthesis of “N-Boc-N-desmethyl Zopiclone-d8” involves state-of-the-art technology to produce Zopiclone stable isotopes that are highly enriched . The compound is also associated with the formula 1-tert-butyl 4-[6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl] (²H₈)piperazine-1,4-dicarboxylate .


Molecular Structure Analysis

The molecular structure of “N-Boc-N-desmethyl Zopiclone-d8” is complex, and it’s related to a variety of other products . More specific details about its structure may be found in specialized databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Boc-N-desmethyl Zopiclone-d8” can be found in various databases . These include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .

Scientific Research Applications

Enantioselective Analysis and Biotransformation

N-Boc-N-desmethyl Zopiclone-d8, a derivative of zopiclone, has been a subject of interest in enantioselective analysis and biotransformation studies. Zopiclone and its metabolites, such as N-desmethylzopiclone, undergo extensive biotransformation, and their pharmacological studies have highlighted the anxiolytic activity of the (S)-N-Des-ZO metabolite. Notably, the metabolite has been a focus for anxiety treatment and related disorders. Biotransformation using fungi has been explored as a promising approach to obtain N-Des-ZO. Techniques such as dispersive liquid-liquid microextraction (DLLME) combined with capillary electrophoresis (CE) have been developed and validated for the enantioselective analysis of zopiclone and its active metabolite. These methods were applied successfully in biotransformation studies, investigating the ability of fungi like Cunninghamella elegans and Cunninghamella echinulata to biotransform zopiclone to its active metabolite, N-Des-ZO (de Albuquerque et al., 2015).

Toxicological Determination

Another critical area of research involving N-Boc-N-desmethyl Zopiclone-d8 is in the toxicological determination of zopiclone and its metabolites in biological samples. Studies have focused on identifying zopiclone and its primary urinary metabolites, such as N-demethyl and N-oxide zopiclone, in the context of drug-facilitated sexual assault (DFSA). Methods utilizing ultra-high-pressure liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) and high-resolution mass spectrometry (HRMS) have been developed for this purpose. These methods allow the determination of zopiclone and its metabolites in urine samples, highlighting their significance in forensic toxicology cases, especially in suspected DFSA scenarios (Strano Rossi et al., 2014).

properties

IUPAC Name

4-O-tert-butyl 1-O-[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O5/c1-21(2,3)33-20(31)27-10-8-26(9-11-27)19(30)32-18-16-15(23-6-7-24-16)17(29)28(18)14-5-4-13(22)12-25-14/h4-7,12,18H,8-11H2,1-3H3/i8D2,9D2,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXISODDJDGVCJ-JNJBWJDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-N-desmethyl Zopiclone-d8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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